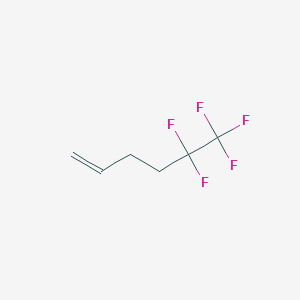

5,5,6,6,6-Pentafluorohex-1-ene

Beschreibung

5,5,6,6,6-Pentafluorohex-1-ene is a fluorinated alkene characterized by five fluorine atoms substituted at the 5th and 6th carbon positions of a hex-1-ene backbone. This structure imparts unique physicochemical properties, such as enhanced thermal stability and electron-withdrawing effects, which influence its reactivity in polymerization and addition reactions. Fluorinated alkenes like this are critical intermediates in synthesizing specialty polymers, surfactants, and agrochemicals.

Eigenschaften

CAS-Nummer |

106128-16-9 |

|---|---|

Molekularformel |

C6H7F5 |

Molekulargewicht |

174.11 g/mol |

IUPAC-Name |

5,5,6,6,6-pentafluorohex-1-ene |

InChI |

InChI=1S/C6H7F5/c1-2-3-4-5(7,8)6(9,10)11/h2H,1,3-4H2 |

InChI-Schlüssel |

XWWYZZAZIMVHJA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCC(C(F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the electrophilic fluorination of 1-hexene using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 5,5,6,6,6-Pentafluorohex-1-ene may involve continuous flow processes to ensure high yield and purity. The use of fluorine gas in a controlled environment can also be employed for large-scale synthesis. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6,6,6-Pentafluorohex-1-ene undergoes various chemical reactions, including:

Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen, and other electrophiles.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium or platinum.

Oxidation: Using oxidizing agents like for epoxidation.

Major Products Formed

Halogenated Derivatives: Formed through halogenation reactions.

Epoxides: Formed through oxidation reactions.

Alkanes: Formed through hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

5,5,6,6,6-Pentafluorohex-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5,5,6,6,6-Pentafluorohex-1-ene is primarily based on its ability to participate in electrophilic addition reactions due to the presence of the double bond. The fluorine atoms enhance the compound’s reactivity by inductive effects , making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene ([376-87-4])

- Structure : A decafluorinated pent-1-ene with fluorine atoms at positions 1,1,2,3,3,4,4,5,5,5.

- Key Differences : Higher fluorine content (10 vs. 5 F atoms) increases molecular weight (~300 g/mol vs. ~200 g/mol for the target compound) and enhances thermal stability. The dense fluorination likely reduces alkene reactivity due to steric hindrance and stronger electron-withdrawing effects.

- Applications: Used in high-performance materials requiring extreme chemical resistance, such as non-stick coatings or aerospace components .

2,3,3,4,4,5,5-Heptafluoro-1-pentene ([1547-26-8])

- Structure : A heptafluorinated pent-1-ene with fluorine at positions 2,3,3,4,4,5,5.

- The lower fluorine count (7 vs. 5) may result in higher volatility.

- Applications : Suitable for specialty surfactants or refrigerants where balanced hydrophobicity and reactivity are required .

3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene

- Structure : An octafluorinated hex-1-ene with iodine at the 6th carbon.

- Key Differences : The iodine substituent introduces a heavy halogen, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the octafluorination increases molecular weight (~330 g/mol). The iodine atom also enhances polarity, making it a versatile intermediate for pharmaceuticals or liquid crystals.

- Applications : Primarily used in synthetic chemistry for constructing complex fluorinated molecules .

Comparative Data Table

*Molecular weights are estimated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.